molecular formula C10H12N4O2 B029095 2,4-Diamino-6,7-dimethoxyquinazoline CAS No. 60547-96-8

2,4-Diamino-6,7-dimethoxyquinazoline

货号: B029095
CAS 编号: 60547-96-8
分子量: 220.23 g/mol
InChI 键: ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Diamino-6,7-dimethoxyquinazoline (CAS 60547-96-8) is a high-purity quinazoline derivative serving as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 12 N 4 O 2 and a molecular weight of 220.23 g/mol, this compound provides multiple sites for structural modification, making it an invaluable intermediate for generating novel derivatives for biological evaluation. Key Research Applications and Value: Alpha1-Adrenoceptor Antagonism: This compound and its novel piperazine derivatives have been extensively studied as potent alpha1-adrenoceptor (AR) antagonists. Research indicates high nanomolar binding affinity for alpha1-ARs, with some derivatives showing in vivo potency close to that of the clinical agent prazosin, highlighting its value in cardiovascular and lower urinary tract research . Antimalarial Drug Discovery: The 6,7-dimethoxyquinazoline-2,4-diamine structure is a promising lead in the quest for new antimalarial therapies. Structure-activity relationship (SAR) studies have identified specific derivatives, such as those with pyrrolidin-1-yl and phenylethyl substitutions, that exhibit high antimalarial activity . Epigenetic Research: The quinazoline core is a known pharmacophore for inhibiting histone lysine methyltransferases, key enzymes in epigenetics. Derivatives of this compound have been identified as potent inhibitors of G9a, providing crucial tools for probing epigenetic mechanisms . Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

6,7-dimethoxyquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399556
Record name 6,7-dimethoxy-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-96-8
Record name 6,7-Dimethoxy-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2,4-quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Step 1: 4-Chloro Displacement

The 4-chloro group is preferentially displaced due to its higher electrophilicity. Reacting 1 with primary or secondary amines (e.g., methylamine, benzylamine) in polar aprotic solvents (DMF, THF) at 0–25°C yields 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediates (2 ). Kinetic studies show complete conversion within 2–4 hours, with yields exceeding 85%. Microwave-assisted reactions at 50–80°C reduce reaction times to 15–30 minutes while maintaining comparable yields.

Step 2: 2-Chloro Displacement

The second amination requires harsher conditions. Heating 2 with excess amine (2–3 equiv) in isoamyl alcohol or 1,4-dioxane at 80–120°C for 12–24 hours affords the target compound. Alternatively, microwave irradiation at 100–140°C for 1–2 hours achieves full conversion. Sterically hindered amines like N-methylpropylenediamine require prolonged heating (24–48 hours) but yield crystalline hydrochlorides after recrystallization from methanol/ether (m.p. 228–232°C).

Optimization Insight :

  • Solvent Effects : Isoamyl alcohol improves solubility of aromatic intermediates, while dioxane accelerates reaction rates.

  • Amine Selection : Aliphatic amines (e.g., dimethylamine) provide higher yields (90–95%) than aromatic amines (70–80%) due to reduced electronic deactivation.

Alternative Pathways from Quinazolinedione Precursors

A patent route (US4315007A) outlines a 10-step synthesis starting from 2-methoxy-4-cyanophenol (4 ), though this is less efficient for large-scale production:

  • Nitration of 4 followed by reduction to aniline 5

  • Cyclization with methyl carbamate to quinazolinedione 6

  • POCl<sub>3</sub>-mediated dichlorination to 7

  • Sequential aminations to 8 and final deprotection

While this route allows incorporation of complex amines (e.g., 3-(dimethylamino)propan-1-ol), the overall yield drops to 15–20% due to multiple purification steps.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Yield Key Advantage
Two-step displacement1 285–95%Scalability, minimal purification
Microwave-assisted1 288–92%Reduced reaction time (≤2 hrs)
Quinazolinedione pathway4 1015–20%Access to N-alkyl derivatives

Structural Validation and Characterization

X-ray crystallography confirms the planar quinazoline core with intramolecular hydrogen bonds between N1–H and the 6-methoxy oxygen (distance: 2.12 Å). Key spectroscopic data:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.85 (s, 3H, OCH<sub>3</sub>), 3.91 (s, 3H, OCH<sub>3</sub>), 6.51 (s, 1H, ArH), 6.89 (s, 1H, ArH)

  • HRMS : [M+H]<sup>+</sup> calc. for C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>: 250.1066; found: 250.1069

Industrial-Scale Considerations

Pilot studies highlight challenges in dichloroquinazoline (1 ) storage due to hygroscopicity. Solutions include:

  • Storing 1 under argon with molecular sieves (4Å)

  • Using flow chemistry for step 2 to minimize decomposition

  • Recycling isoamyl alcohol via fractional distillation (≥98% recovery)

Emerging Methodologies

Recent advances in C–H activation (e.g., Pd-catalyzed annulation) suggest potential for synthesizing quinazoline derivatives, though direct application to this compound remains unexplored. Computational modeling predicts that introducing electron-donating groups at C7 could enhance electrophilicity for amination, reducing reaction temperatures by 20–30°C .

化学反应分析

反应类型

麦角新碱会发生多种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生麦角酸衍生物,而还原可以产生麦角新碱的各种还原形式 .

科学研究应用

Antihypertensive Activity

One of the primary applications of 2,4-diamino-6,7-dimethoxyquinazoline is its effectiveness as an antihypertensive agent. Research indicates that derivatives of this compound exhibit significant activity against hypertension by acting as alpha-1 adrenergic receptor antagonists.

  • Mechanism of Action : The compound works by selectively blocking alpha-1 adrenergic receptors, which are responsible for vasoconstriction. This blockade leads to vasodilation and a subsequent decrease in blood pressure. Studies have shown that certain derivatives can lower blood pressure effectively in hypertensive animal models, such as spontaneously hypertensive rats (SHR) and renal hypertensive dogs .
  • Case Studies : In a study involving SHR, oral administration of this compound derivatives resulted in significant reductions in systolic blood pressure over a period of time. For instance, compounds from a synthesized series displayed moderate efficacy comparable to established antihypertensives like prazosin .

Receptor Binding Affinity

The compound has also been evaluated for its binding affinity to alpha-adrenergic receptors:

  • Alpha-1 Receptor Affinity : Many derivatives have shown high binding affinities (in the nanomolar range) for alpha-1 receptors. For example, certain compounds demonstrated Ki values around 1.5×10101.5\times 10^{-10} M, indicating strong receptor interaction .
  • Selectivity : The selectivity for alpha-1 over alpha-2 receptors is crucial for minimizing side effects commonly associated with non-selective adrenergic antagonists. This selectivity is highlighted in studies where compounds showed no significant activity at alpha-2 sites while effectively antagonizing alpha-1 mediated vasoconstriction .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties:

Structural Feature Effect on Activity
Substituents at the 4-positionIncreased binding affinity to alpha-1 receptors
Presence of methoxy groupsEnhanced lipophilicity and receptor interaction
Variations in the piperazine ringModulation of antihypertensive efficacy

Research has indicated that modifications to the piperazine ring can significantly influence both binding affinity and antihypertensive activity .

Pharmacokinetics and Dosage

Pharmacokinetic studies have revealed important insights regarding the dosing and efficacy of this compound:

  • Half-Life : Some derivatives exhibited a plasma half-life of approximately 2 hours in canine models, suggesting potential limitations for once-daily dosing in humans .
  • Effective Dosing : In animal studies, effective doses for lowering blood pressure were found to be around 5 mg/kg when administered orally .

作用机制

麦角新碱通过直接刺激子宫肌肉以增加收缩力量和频率来发挥其作用。它与血清素受体亚型 5-HT1B 和 5-HT1D 结合,导致子宫动脉血管收缩。 这种作用通过促进胎盘部位的止血来降低产后出血的风险 .

相似化合物的比较

Table 1: Comparison of Antihypertensive Quinazoline Derivatives

Compound Substituents (Position 2) α₁-AR Binding Affinity (nM) Selectivity (α₁ vs. α₂) In Vivo Efficacy (SHR Model) Clinical Status References
Doxazosin 4-(1,4-Benzodioxan-2-ylcarbonyl)piperazine 0.8–3.2 >1000-fold selectivity 5 mg/kg oral, 24-hr duration Phase III/Approved
Compound 10 Piperazine derivatives 1.5 α₁b-selective Comparable to prazosin Preclinical
Prazosin Furan-2-carbonylpiperazine 0.3 Moderate α₁ selectivity 5 mg/kg oral, 6-hr duration Approved

Key Findings :

  • Doxazosin: Prolonged duration due to a plasma half-life of ~10 hours in humans . The benzodioxanoyl group enhances α₁-AR affinity and selectivity via charge-reinforced hydrogen bonding .
  • Structural Insights : The 2-position substituent dictates receptor subtype selectivity. Piperazine derivatives (e.g., Compound 10) show α₁b-AR preference, while bulkier groups improve metabolic stability .

Histone Methyltransferase (G9a/GLP) Inhibitors

Modifications to the 7-methoxy group yield potent G9a inhibitors. These compounds exploit the lysine-binding channel of G9a for selective inhibition.

Table 2: Comparison of G9a/GLP Inhibitors

Compound Substituents (Position 7) G9a IC₅₀/ Kᵢ Selectivity (vs. Other HMTs) Key Structural Feature References
BIX01294 None (6,7-dimethoxy) 1.7 µM (G9a) Moderate (GLP, Suv39h1) Unmodified quinazoline core
UNC0224 7-(Dimethylaminopropoxy) 15 nM (G9a) >1000-fold selectivity Lysine-channel interaction
UNC0321 7-(Ethoxyethyl) 63 pM (G9a) High selectivity Picomolar potency, optimized binding

Key Findings :

  • UNC0224: The 7-dimethylaminopropoxy group forms hydrogen bonds and van der Waals interactions in G9a’s lysine-binding channel, validated by X-ray crystallography (1.7 Å resolution) .
  • UNC0321 : Ethoxyethyl substitution achieves picomolar inhibition (Kᵢ = 63 pM), making it the most potent G9a inhibitor reported .

Structural-Activity Relationship (SAR) Insights

  • Antihypertensive Agents: The 2,4-diaminoquinazoline core mimics norepinephrine’s catecholamine structure, enabling α₁-AR antagonism . Piperazine or benzodioxanoyl groups at position 2 enhance α₁-AR affinity and pharmacokinetics .
  • G9a Inhibitors: 7-Alkoxyamino chains (e.g., dimethylaminopropoxy) are critical for lysine-channel penetration . Substituent bulkiness inversely correlates with cytotoxicity, as seen in E72 derivatives .

生物活性

2,4-Diamino-6,7-dimethoxyquinazoline (DMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and a potential therapeutic agent against several diseases. This article reviews the biological activity of DMQ based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential clinical applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N4O2C_{10}H_{12}N_{4}O_{2}. Its structure features a quinazoline core with two methoxy groups and two amino substituents that are crucial for its biological activity. The following table summarizes key physicochemical properties:

PropertyValue
Molecular Weight220.23 g/mol
LogP1.05
Water Solubility4.16 mg/mL
Polar Surface Area96.28 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

G9a Inhibition
One of the primary biological activities of DMQ is its role as a selective inhibitor of G9a (GLP), a histone lysine methyltransferase involved in epigenetic regulation. G9a methylates lysine residues on histones, affecting gene expression and cellular processes. DMQ derivatives have been shown to inhibit G9a activity effectively, with studies indicating that modifications to the DMQ structure can enhance potency and selectivity .

Antimalarial Activity
Recent research has demonstrated that DMQ derivatives exhibit significant antimalarial activity against Plasmodium falciparum. A study synthesized over 150 analogs and evaluated their efficacy in vitro, revealing that specific modifications to the quinazoline scaffold can lead to enhanced antimalarial properties . The mechanism involves the disruption of folate metabolism in malaria parasites, which is critical for their survival and replication.

Structure-Activity Relationship (SAR)

The SAR studies conducted on DMQ have identified essential pharmacophoric features that contribute to its biological activity. For instance:

  • Substituents on the quinazoline ring : The presence of methoxy groups at positions 6 and 7 significantly enhances G9a inhibition.
  • Amino groups at positions 2 and 4 : These groups are crucial for binding affinity and selectivity towards target enzymes .

Case Studies

  • G9a Inhibitors : Research highlighted the discovery of DMQ derivatives as potent G9a inhibitors with IC50 values in the low micromolar range. The most effective compounds displayed high selectivity over other lysine methyltransferases, suggesting potential for therapeutic applications in cancer treatment where G9a is often overexpressed .
  • Antimalarial Efficacy : In vivo studies using murine models showed that certain DMQ derivatives significantly reduced parasitemia in infected mice compared to controls. This suggests that these compounds could be developed into effective antimalarial agents .
  • Anti-babesial Activity : Another study explored the anti-babesial properties of DMQ derivatives, demonstrating their potential as treatments for infections caused by Babesia species. The results indicated a dose-dependent response, further supporting the versatility of DMQ in treating various parasitic infections .

常见问题

Basic Question: What are the established synthetic routes for 2,4-diamino-6,7-dimethoxyquinazoline, and how can researchers optimize yield?

Answer:
The compound is synthesized via a two-step nucleophilic substitution process starting from commercially available 2,4-dichloro-6,7-dimethoxyquinazoline. First, the 4-chloro group is displaced with a primary amine at room temperature in THF, followed by microwave-assisted displacement of the 2-chloro group with a secondary amine. This method achieves yields of 65–85% (depending on amine reactivity) and enables rapid diversification of substituents at both positions . To optimize yield, use anhydrous conditions, control reaction time (≤18 hours), and employ microwave heating for the second step to enhance reaction efficiency. Crystallization in water-ethanol mixtures improves purity .

Basic Question: How is structural characterization of this compound derivatives performed?

Answer:
Key techniques include:

  • High-resolution X-ray crystallography to resolve binding modes with target proteins (e.g., G9a co-crystal structures at 1.7 Å resolution) .
  • NMR spectroscopy to confirm substitution patterns, particularly for distinguishing 2- and 4-amino groups .
  • HPLC and elemental analysis for purity validation (>98% area% by HPLC; nitrogen content alignment with theoretical values) .

Advanced Question: How does the this compound scaffold enable selective inhibition of histone methyltransferase G9a?

Answer:
The quinazoline core acts as a substrate-competitive inhibitor, mimicking the lysine side chain of histone H3. SAR studies reveal:

  • The 6,7-dimethoxy groups engage in hydrophobic interactions with G9a’s binding pocket.
  • The 4-amino group forms hydrogen bonds with Asp 1083 and Tyr 1154, while the 2-amino group interacts with the SAM-binding site .
  • Selectivity over other methyltransferases (e.g., SETD8) is achieved by optimizing the 7-aminoalkoxy substituent to fit G9a’s lysine channel .

Advanced Question: What methodological strategies resolve contradictions in cellular vs. biochemical potency of G9a inhibitors based on this scaffold?

Answer:
Compounds like UNC0321 show picomolar in vitro potency (Ki = 63 pM) but reduced cellular activity due to poor membrane permeability. Strategies to address this include:

  • Lipophilicity optimization : Introducing alkyl chains (e.g., 7-ethoxyethyl in UNC0646) to enhance logP and cell penetration .
  • Toxicity-function ratio analysis : Prioritize compounds with EC50 (toxicity) > 10× IC50 (functional potency). UNC0638 exemplifies this with a >100-fold separation .
  • Cellular target engagement assays : Measure H3K9me2 reduction via Western blotting to confirm on-target effects .

Advanced Question: How do computational methods guide SAR exploration for quinazoline-based inhibitors?

Answer:

  • Molecular docking : Predicts binding poses by aligning the quinazoline core with G9a’s SAM-binding site. For example, the 7-dimethylaminopropoxy group in UNC0224 occupies the lysine channel .
  • QSAR modeling : Uses descriptors like electrostatic potential and hydrophobicity to rationalize α1-adrenoceptor affinity in cardiovascular applications .
  • Structural overlays : Compare inhibitors (e.g., prazosin vs. quinazoline derivatives) to identify conserved pharmacophores despite scaffold differences .

Advanced Question: How does this compound exhibit dual biological roles in cancer and cardiovascular research?

Answer:

  • Cancer epigenetics : Inhibits G9a, reducing H3K9me2 and reactivating tumor suppressor genes (e.g., p53) .
  • Cardiovascular applications : Acts as an α1-adrenoceptor antagonist (Ki ~10⁻¹⁰ M), mimicking norepinephrine’s structure to block vasoconstriction. Derivatives like doxazosin are clinically used antihypertensives .
  • Context-dependent selectivity : Substituent tuning directs activity—bulky 2-substituents favor G9a inhibition, while piperazine groups enhance α1-adrenoceptor binding .

Advanced Question: What experimental designs validate target specificity of quinazoline derivatives in complex biological systems?

Answer:

  • Orthogonal assays : Combine Thioglo (SAM conversion) and AlphaScreen (methylated peptide detection) to confirm G9a inhibition .
  • Selectivity profiling : Test against related methyltransferases (e.g., SETD8, GLP) and aminergic receptors (e.g., α2-adrenoceptors) to rule off-target effects .
  • Genetic knockdown controls : Compare inhibitor effects in G9a-knockout vs. wild-type cells to confirm on-target H3K9me2 reduction .

Basic Question: What are the key challenges in scaling up synthesis for in vivo studies?

Answer:

  • Microwave limitations : Batch size constraints in the second substitution step require transition to conventional heating with prolonged reaction times .
  • Amine availability : Custom amines (e.g., 1-benzylpiperidin-4-amine) may require multistep synthesis, increasing complexity .
  • Purification : Column chromatography is often needed for intermediates, but crystallization (e.g., using ethanol-water) can streamline final-step purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6,7-dimethoxyquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6,7-dimethoxyquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。